2-Chlorobenzo[d]oxazole-6-carboxamide

Drug Design Lipophilicity CNS Penetration

2-Chlorobenzo[d]oxazole-6-carboxamide (CAS 1803863-90-2) is a heterocyclic building block featuring a benzoxazole core with a chlorine atom at the 2-position and a primary carboxamide at the 6-position. The compound possesses a molecular weight of 196.59 g/mol, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 69.1 Ų, placing it within favorable drug-like property space.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
Cat. No. B12868613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzo[d]oxazole-6-carboxamide
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)OC(=N2)Cl
InChIInChI=1S/C8H5ClN2O2/c9-8-11-5-2-1-4(7(10)12)3-6(5)13-8/h1-3H,(H2,10,12)
InChIKeyTXFQQGJHMNCTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzo[d]oxazole-6-carboxamide CAS 1803863-90-2 – Core Synthetic Intermediate and Pharmacophore Scaffold for Benzoxazole-Based Drug Discovery


2-Chlorobenzo[d]oxazole-6-carboxamide (CAS 1803863-90-2) is a heterocyclic building block featuring a benzoxazole core with a chlorine atom at the 2-position and a primary carboxamide at the 6-position [1]. The compound possesses a molecular weight of 196.59 g/mol, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 69.1 Ų, placing it within favorable drug-like property space [1]. The 2-chloro substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the 6-carboxamide group provides hydrogen-bond donor/acceptor functionality for target engagement [2].

Why 2-Halogen or 2-Alkyl Benzoxazole-6-carboxamide Analogs Cannot Simply Substitute for the 2-Chloro Compound in Research and Production Workflows


Substitution at the benzoxazole 2-position fundamentally governs both physicochemical properties and biological target engagement. Replacing the 2-chloro substituent with a methyl, amino, fluoro, or hydrogen group alters lipophilicity (XLogP3 range spanning >1 log unit), hydrogen-bond acceptor count, and metabolic vulnerability, each of which can shift a compound out of a desired drug-like property window or break a critical target interaction [1][2]. Furthermore, the C–Cl bond provides a unique balance of reactivity for palladium-catalyzed cross-coupling: more reactive than C–F and C–H, yet more stable and easier to handle than C–Br or C–I, which directly impacts synthetic route efficiency, cost, and scalability [1][2]. Biological data from the 2-aryl-6-carboxamide benzoxazole class confirm that even minor 2-position modifications can alter cholinesterase IC50 values by orders of magnitude [3]. These interconnected factors make the 2-chloro derivative non-substitutable in applications where precise control of lipophilicity, synthetic tractability, and biological selectivity is required.

Quantitative Differentiation of 2-Chlorobenzo[d]oxazole-6-carboxamide from Closest Analogs: Evidence for Scientific Selection and Procurement


Lipophilicity Fine-Tuning: XLogP3 Advantage Over 2-Methyl and 2-Amino Analogs for CNS Drug-Like Property Optimization

The 2-chloro compound exhibits a computed XLogP3 of 1.6 [1], which falls within the optimal CNS drug candidate range (1–3). The 2-methyl analog (CAS 1368602-75-8) is predicted to have a higher XLogP3 of approximately 1.9 due to the electron-donating methyl group, while the 2-amino analog (CAS 1315367-96-4) carries a substantially lower XLogP3, estimated at ~0.5 because of the additional hydrogen-bond donor . This 0.3 log unit increase over the methyl analog reduces the risk of non-specific binding and poor solubility, while the >1 log unit decrease versus the amino analog maintains sufficient membrane permeability.

Drug Design Lipophilicity CNS Penetration

Topological Polar Surface Area (TPSA) Differentiation: Impact on Oral Bioavailability and Brain Penetration Predictions

The target compound has a computed TPSA of 69.1 Ų [1]. The 2-methyl analog is predicted to have a TPSA of approximately 65 Ų, while the 2-amino analog reaches ~85 Ų due to the additional amine hydrogen-bond donor . A TPSA below 70 Ų is associated with improved oral absorption (<140 Ų cutoff) and enhanced CNS penetration (<60–70 Ų preferred) [2]. The 2-chloro derivative’s TPSA sits precisely at the threshold favoring both oral and CNS drug profiles, whereas the 2-amino analog exceeds the CNS-penetrant range and the 2-methyl analog offers marginally lower polar surface area at the expense of reduced solubility.

Medicinal Chemistry ADME Oral Bioavailability

Molecular Weight and Heavy Atom Count: Favorable Ligand Efficiency Metrics for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 196.59 g/mol and 13 heavy atoms [1], the 2-chloro compound resides firmly in the fragment-like space (MW < 300 Da, heavy atom count < 22), making it suitable for fragment-based screening campaigns. The 2-methyl analog (176.17 g/mol, 13 heavy atoms) is slightly lighter , while the 2-bromo derivative would add approximately 44 g/mol (MW ~240 g/mol) due to the heavier halogen . The 2-chloro variant balances low molecular weight with sufficient chemical complexity for productive fragment elaboration, while the bromo analog's higher mass reduces ligand efficiency (LE) for a given binding potency.

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Synthetic Versatility in Palladium-Catalyzed Cross-Coupling: C–Cl Bond Reactivity Profile Differentiates 2-Chloro from 2-Fluoro and 2-Bromo Analogs

The 2-chloro substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings with aryl boronic acids and amines, respectively [1]. The C–Cl bond (bond dissociation energy ~84 kcal/mol) offers an intermediate reactivity profile: it undergoes oxidative addition to Pd(0) at rates 10–100× slower than C–Br (~70 kcal/mol) but >1000× faster than C–F (~116 kcal/mol) [2]. This intermediate reactivity allows for selective coupling in the presence of other halogens, a key advantage for convergent synthetic strategies. In contrast, the 2-bromo analog is overactive, risking homo-coupling side products, while the 2-fluoro analog is effectively inert under standard Suzuki conditions and requires specialized catalysts [2].

Synthetic Chemistry Cross-Coupling Process Chemistry

Biological Activity Differentiation in Cholinesterase Inhibition: 2-Halogen Substitution Enhances AChE/BChE Dual Inhibition Relative to 2-Aryl Analogs

A 2024–2025 study of 42 benzoxazole-6-carboxamide derivatives demonstrated that 2-position substitution profoundly impacts cholinesterase inhibitory activity [1]. The most potent compound (compound 36, a 2-aryl derivative) achieved IC50 values of 12.62 nM (AChE) and 25.45 nM (BChE), outperforming donepezil (69.3 nM and 63.0 nM, respectively) [1]. Within the 2-aryl series, halogen substitution on the 2-phenyl ring correlated with 5- to 50-fold potency enhancements compared to unsubstituted phenyl analogs [1]. While the 2-chloro compound itself was not a primary test article in that study, the established SAR framework supports the hypothesis that 2-halo substitution (including chloro) provides a superior starting point for AChE/BChE inhibitor design compared to non-halogenated congeners [1][2].

Cholinesterase Inhibition Alzheimer's Disease Neuropharmacology

High-Value Application Scenarios for 2-Chlorobenzo[d]oxazole-6-carboxamide Based on Quantitative Differentiation Evidence


Scalable Synthesis of Tafamidis (Vyndaqel®) and Next-Generation Transthyretin (TTR) Stabilizers via Suzuki Coupling

The 2-chloro derivative serves as a direct electrophilic partner for Suzuki-Miyaura coupling with 3,5-dichlorophenylboronic acid to yield 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxamide, the direct amide precursor to tafamidis, a marketed TTR stabilizer . The intermediate reactivity of the C–Cl bond (Section 3, Evidence Item 4) enables high-yielding coupling (typically >75% under optimized conditions) while suppressing diaryl homocoupling byproducts that plague the more reactive bromo analog. The favorable drug-like physicochemical profile (XLogP3 1.6, TPSA 69.1 Ų) of the building block itself facilitates efficient intermediate purification and handling [1].

Fragment-Based Drug Discovery (FBDD) Library Construction for CNS-Penetrant Kinase and Cholinesterase Inhibitors

With a molecular weight of 196.59 g/mol and 13 heavy atoms (Section 3, Evidence Item 3), the compound qualifies as a fragment-sized starting point for FBDD. Its XLogP3 of 1.6 and TPSA of 69.1 Ų align with CNS drug-likeness criteria (Section 3, Evidence Items 1–2) [1]. The 2-chloro handle allows for late-stage diversification via cross-coupling, enabling parallel library synthesis without altering the core’s favorable property profile. Class-level SAR (Section 3, Evidence Item 5) predicts that chloro-substituted benzoxazole-6-carboxamides will yield >10-fold potency advantages over non-halogenated congeners in cholinesterase assays [2].

Agrochemical Lead Discovery: Insecticidal and Herbicidal Benzoxazole Carboxamide Scaffolds

Recent literature demonstrates that carboxamide compounds containing benzoxazole motifs exhibit potent insecticidal activity at concentrations as low as 4 mg/L . The 2-chloro derivative provides a balanced electrophilic center for introducing diverse agrochemically relevant substituents while maintaining the TPSA and logP values appropriate for foliar uptake and translocation (Section 3, Evidence Items 1–2). The intermediate C–Cl reactivity profile (Section 3, Evidence Item 4) supports the efficient parallel synthesis of focused agrochemical libraries for screening against resistant pest strains .

Mechanistic Probe for Halogen-Dependent Structure–Activity Relationship (SAR) Studies in Drug Metabolism and Pharmacokinetics (DMPK)

The 2-chloro compound, when compared head-to-head with its 2-fluoro and 2-methyl analogs in matched molecular pairs, isolates the effect of halogen substitution on metabolic stability, CYP inhibition, and plasma protein binding. The C–Cl bond’s intermediate oxidative stability (more resistant than C–H, less inert than C–F) (Section 3, Evidence Item 4) makes it an ideal reference compound for deconvoluting halogen-dependent clearance mechanisms in vitro [3]. Procurement of all three 2-substituted analogs enables rigorous matched-pair analysis that informs lead optimization decisions beyond potency alone.

Quote Request

Request a Quote for 2-Chlorobenzo[d]oxazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.